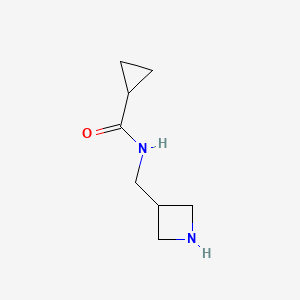

N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl

Description

Properties

IUPAC Name |

N-(azetidin-3-ylmethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-6-3-9-4-6/h6-7,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOKFNJPMFXEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions for Cyclopropane Formation

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclopropanation | Zn/CH₂I₂, Et₂O | 0°C to reflux | 12–24 h | 60–75% |

| Amidation | Cyclopropanecarbonyl chloride, 3-(aminomethyl)azetidine, TEA | 0°C → RT | 6–8 h | 45–60% |

Azetidine Ring Synthesis and Functionalization

The azetidine moiety is synthesized via ring-opening of epoxides followed by cyclization. As demonstrated in patent CN106831523A, 3-hydroxyl azetidine derivatives are prepared through:

-

Epoxide ring-opening : Reacting 2,3-epoxypropane with benzaldehyde and aqueous ammonia to form an imine intermediate.

-

Hydrolysis : Treating the imine with hydrochloric acid to yield 1-amino-3-chloropropan-2-ol.

-

Cyclization : Using potassium carbonate in isopropanol at 70–80°C to form 3-hydroxyazetidine hydrochloride.

For N-(3-azetidinylmethyl) derivatives, the hydroxyl group is replaced with a methylaminomethyl side chain via nucleophilic substitution. For instance, reacting 3-hydroxyazetidine with paraformaldehyde and methylamine in ethanol under reflux (12 h, 80°C) introduces the methylaminomethyl group.

Coupling of Cyclopropane and Azetidine Moieties

The final step involves coupling the cyclopropane carboxamide with the functionalized azetidine. Two primary methods are employed:

Method A: Reductive Amination

Method B: Amide Coupling

-

Activation : Converting cyclopropanecarboxylic acid to its acid chloride using oxalyl chloride (COCl₂) in DMF-catalyzed conditions.

-

Coupling : Reacting the acid chloride with 3-(aminomethyl)azetidine in the presence of N,N-diisopropylethylamine (DIPEA) in THF at 0°C → RT.

-

Purification : Isolating the product via extraction (MTBE/water) and crystallization from acetonitrile/heptane.

Comparative Analysis of Coupling Methods

| Parameter | Reductive Amination | Amide Coupling |

|---|---|---|

| Yield | 50–65% | 70–85% |

| Purity | ≥90% (HPLC) | ≥95% (HPLC) |

| Scalability | Limited by borohydride handling | Suitable for industrial scale |

Industrial-Scale Optimization

Large-scale production (≥100 kg) requires modifications to improve efficiency:

-

Solvent selection : Replacing THF with ethyl acetate reduces costs and simplifies recycling.

-

Catalyst optimization : Using T3P (propylphosphonic anhydride) instead of HOBt/DCC increases reaction rates and reduces side products.

-

Crystallization conditions : Slow addition of n-heptane to ethyl acetate solutions enhances crystal purity (99.5% by HPLC).

Critical Process Parameters

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that azetidine derivatives, including N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl, exhibit significant anticancer properties. For instance, azetidines have been studied for their role as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) . The optimization of compounds similar to this compound has shown promise in enhancing potency and selectivity against cancer cell lines.

Inhibition of Protein Kinases

Another notable application is the inhibition of polo-like kinase 1 (Plk1), a key regulator of cell division. Compounds based on azetidine scaffolds have demonstrated improved inhibitory activity compared to traditional inhibitors . The structure-activity relationship studies suggest that modifications to the azetidine structure can lead to enhanced binding affinities and selectivities.

Synthetic Applications

Building Blocks for Drug Development

this compound serves as a versatile building block in the synthesis of various bioactive compounds. Its utility in combinatorial libraries highlights its potential in drug discovery . The compound's structural features allow for modifications that can lead to the development of new pharmacological agents targeting a range of diseases.

Synthesis of Heterocyclic Compounds

The compound has been utilized in synthetic methodologies aimed at creating complex heterocycles. Recent advances in synthetic strategies have employed azetidines for constructing C–N bonds, which are crucial in developing various pharmaceuticals . These methodologies often involve aza-Michael additions and other reactions that leverage the unique reactivity of azetidines.

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and cyclopropylcarboxamide group play a crucial role in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

Structural and Functional Differences

Backbone Complexity: this compound incorporates a cyclopropane ring, which introduces steric hindrance and electronic effects that may influence receptor binding compared to simpler analogs like 3-Methylazetidine HCl .

Synthetic Accessibility: Methyl azetidine-3-carboxylate HCl and its ethyl analog are synthesized via esterification, yielding intermediates for further functionalization (e.g., amidation or sulfonation) .

Physicochemical Properties :

- Solubility : Methyl and ethyl esters (e.g., Methyl azetidine-3-carboxylate HCl ) exhibit higher aqueous solubility due to ester groups, whereas cyclopropane-carboxamide derivatives may require organic solvents .

- Thermal Stability : Compounds like 3-Methylazetidine HCl (simpler structure) show lower decomposition temperatures compared to carboxamide or sulfonamide derivatives .

Biological Activity

N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structure and Composition

This compound has a molecular formula of CHClNO. The compound features an azetidine ring, which contributes to its biological activity through various mechanisms.

Molecular Weight

| Property | Value |

|---|---|

| Molecular Weight | 188.64 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The azetidine moiety is known to influence the binding affinity to target proteins, potentially modulating various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at concentrations as low as 32 µg/mL.

- A notable reduction in bacterial growth observed through standard agar diffusion methods.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, indicating a possible mechanism for cancer therapy.

Research Findings on Anticancer Properties

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate its potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) in anhydrous solvents like dichloromethane or methanol under reflux (50°C, 3–12 hours). Post-synthesis, HCl is introduced via acidification (e.g., HCl/ether) to form the hydrochloride salt. Purification involves recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time .

- Key Parameters : Monitor reaction progress via TLC or LC-MS. Final purity (>98%) is confirmed by HPLC and argentometric titration .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via H and C NMR, focusing on azetidine (δ 3.2–3.8 ppm) and cyclopropane (δ 1.2–1.5 ppm) signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks matching theoretical values) .

- HPLC : Assess purity (>99%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Highly soluble in water (5% w/v) and polar solvents (methanol, DMSO) due to its hydrochloride salt form .

- Storage : Store at room temperature in airtight, desiccated containers to prevent hygroscopic degradation. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound?

- Methodological Answer :

- Target Identification : Prioritize TRP channels (e.g., TRPA1/TRPV1) based on structural analogs like NGCC, which activate these ion channels .

- Cell-Based Assays : Use Fura-2 AM calcium imaging in hTRPA1-transfected Flp-In 293 cells. Dose-response curves (0.1–100 µM) and antagonist controls (e.g., HC-030031 for TRPA1) validate specificity .

- Electrophysiology : Patch-clamp recordings to measure inward currents in transfected cells, with blockers (e.g., ruthenium red) to confirm target engagement .

Q. How should contradictory data in biological assays be analyzed?

- Methodological Answer :

- Source Identification : Check cell line variability (e.g., mock-transfected vs. TRP-expressing cells) or batch-to-batch compound purity differences .

- Dose Optimization : Re-test using logarithmic dilutions to rule out off-target effects at high concentrations.

- Statistical Validation : Triplicate experiments with SEM analysis to ensure reproducibility .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation.

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for in vivo efficacy .

- Structural Modifications : Introduce methyl or ethyl groups to the cyclopropane or azetidine moieties to enhance bioavailability .

Key Research Considerations

- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., azetidine ring opening) .

- Biological Assays : Include non-transfected controls to exclude endogenous channel activity .

- Data Reporting : Use standardized units (e.g., SEM for variability) and reference analogs (e.g., NGCC) for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.